molecular formula C7H15NO B111250 3-(Aminomethyl)cyclohexanol CAS No. 116650-26-1

3-(Aminomethyl)cyclohexanol

Cat. No.: B111250
CAS No.: 116650-26-1
M. Wt: 129.2 g/mol
InChI Key: WFTIZANRIDXCBN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclohexanol is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where an aminomethyl group is attached to the cyclohexane ring

Scientific Research Applications

3-(Aminomethyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

The safety data sheet for a similar compound, Cyclohexanol, indicates that it is a flammable liquid and vapor. It is harmful if swallowed or inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)cyclohexanol can be achieved through several methods. One common approach involves the reduction of 3-cyanocyclohexanone using hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 40°C to 80°C and pressures between 5 MPa to 15 MPa .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process begins with the preparation of 3-cyanocyclohexanone, which is then subjected to hydrogenation in the presence of a suitable catalyst, such as palladium or platinum. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form cyclohexylmethanol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

    Reduction: Cyclohexylmethanol.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclohexanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    3-(Aminomethyl)-3,5,5-trimethylcyclohexanol: A derivative with additional methyl groups on the cyclohexane ring.

    Cyclohexylmethanol: A reduction product of 3-(Aminomethyl)cyclohexanol.

Uniqueness: this compound is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIZANRIDXCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629770
Record name 3-(Aminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116650-26-1
Record name 3-(Aminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

37.2 g of 3-(nitromethyl)cyclohexanone are reduced with lithium aluminum hydride in analogy to the procedure for Example 2. In this way 7.5 g (24.5% of theory) of viscous oily 3-(aminomethyl)cyclohexanol are obtained.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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